molecular formula C15H23N3O3 B10929465 2-{[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]carbamoyl}cyclohexanecarboxylic acid

2-{[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B10929465
M. Wt: 293.36 g/mol
InChI Key: QEOBQTGKXWURIL-UHFFFAOYSA-N
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Description

2-({[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound featuring a pyrazole ring, a cyclohexane carboxylic acid moiety, and an amino carbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common route involves the initial formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. This is followed by the alkylation of the pyrazole ring to introduce the ethyl group. The resulting intermediate is then coupled with a cyclohexane carboxylic acid derivative under amide bond-forming conditions, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of more efficient purification techniques such as crystallization or chromatography to isolate the final product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-({[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the carboxylic acid moiety can form ionic bonds with positively charged residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

    1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYLAMINE: Similar structure but lacks the cyclohexane carboxylic acid moiety.

    2-(1H-PYRAZOL-5-YL)ETHYLAMINE: Similar structure but lacks the ethyl group and the cyclohexane carboxylic acid moiety.

    1-(1H-PYRAZOL-5-YL)ETHYLAMINE: Similar structure but lacks both the ethyl group and the cyclohexane carboxylic acid moiety.

Uniqueness: The presence of both the ethyl group and the cyclohexane carboxylic acid moiety in 2-({[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID distinguishes it from other similar compounds, potentially enhancing its biological activity and specificity .

Properties

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

2-[1-(2-ethylpyrazol-3-yl)ethylcarbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H23N3O3/c1-3-18-13(8-9-16-18)10(2)17-14(19)11-6-4-5-7-12(11)15(20)21/h8-12H,3-7H2,1-2H3,(H,17,19)(H,20,21)

InChI Key

QEOBQTGKXWURIL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(C)NC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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